A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity
A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity
Abstract: 1-Bromo-1-fluoroethane (HBFC-151b1a) is a halogenated hydrocarbon of significant interest in synthetic chemistry. Its structure contains a chiral center, making it a valuable building block for the synthesis of complex, stereospecific molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of the chemical and physical properties, structural characteristics, synthesis protocols, and key reactivity patterns of 1-bromo-1-fluoroethane, tailored for researchers, chemists, and professionals in drug development.
Chemical Structure and Stereoisomerism
1-Bromo-1-fluoroethane possesses a single stereocenter at the first carbon atom (C1), the point of attachment for both the bromine and fluorine atoms. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-1-fluoroethane and (S)-1-bromo-1-fluoroethane. The physical and chemical properties of these enantiomers are identical, except in their interaction with other chiral entities and with plane-polarized light. Typically, the compound is produced and used as a racemic mixture (an equal mixture of both enantiomers).
Key identifiers for this compound are summarized in the table below.
| Identifier | Racemic Mixture | (S)-Enantiomer |
| IUPAC Name | 1-Bromo-1-fluoroethane[1] | (1S)-1-bromo-1-fluoroethane[2] |
| CAS Number | 2311-13-9[1][3] | Not separately registered |
| Molecular Formula | C₂H₄BrF[1][3] | C₂H₄BrF[2] |
| SMILES | CC(F)Br[1] | C--INVALID-LINK--Br[2] |
| InChIKey | ZVHZPFSWZWSDEN-UHFFFAOYSA-N[1] | ZVHZPFSWZWSDEN-UWTATZPHSA-N[2] |
graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];racemic [label="1-Bromo-1-fluoroethane\n(Racemic Mixture)", pos="0,1.5!"]; s_enantiomer [label="(S)-1-Bromo-1-fluoroethane", pos="-1.5,0!"]; r_enantiomer [label="(R)-1-Bromo-1-fluoroethane", pos="1.5,0!"];
racemic -- s_enantiomer [label="Contains"]; racemic -- r_enantiomer [label="Contains"]; }
Stereoisomeric relationship of 1-bromo-1-fluoroethane.
Physicochemical Properties
The physicochemical properties of 1-bromo-1-fluoroethane are critical for its handling, reaction setup, and purification. The available data, largely based on computational estimates, are compiled below.
| Property | Value |
| Molecular Weight | 126.96 g/mol [1][2] |
| Monoisotopic Mass | 125.94804 Da[1] |
| Boiling Point (estimated) | 71.59 °C[3] |
| Density (estimated) | 2.000 g/cm³[3] |
| Refractive Index (estimated) | 1.4236[3] |
| XLogP3 | 1.9 |
| Topological Polar Surface Area (TPSA) | 0 Ų[1] |
Synthesis and Preparation
The synthesis of 1-bromo-1-fluoroethane can be achieved through several routes. Two notable methods are outlined below.
Synthesis via Photo-induced Hydrobromination
A classic method for preparing 1-bromo-1-fluoroethane involves the photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride (B91410) in the gas phase. This reaction proceeds via a free-radical mechanism. According to Markovnikov's rule for radical additions, the bromine radical (Br•) adds to the carbon atom that is less substituted (the one bearing more hydrogens), leading to the formation of the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the product. This pathway favors the formation of 1-bromo-1-fluoroethane over its isomer, 1-bromo-2-fluoroethane (B107303).[4]
Experimental Protocol Outline:
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Reactant Preparation: Gaseous vinyl fluoride and hydrogen bromide are introduced into a reaction vessel suitable for photochemical reactions (e.g., made of quartz).
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Initiation: The reaction is initiated by UV irradiation, which causes the homolytic cleavage of HBr to generate bromine radicals.
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Propagation: The bromine radical adds to the vinyl fluoride double bond, followed by hydrogen abstraction from another HBr molecule.
-
Termination: The reaction is terminated by the combination of any two radical species.
-
Purification: The product mixture is cooled, and 1-bromo-1-fluoroethane is separated from unreacted starting materials and byproducts, typically by fractional distillation.
Synthesis via photo-induced hydrobromination.
Synthesis via Photoredox Catalysis
A more modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) (CHBr₂F) to unactivated alkenes.[5] This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild conditions.
Experimental Protocol Outline: [5]
-
Reaction Setup: An unactivated alkene and dibromofluoromethane are dissolved in a suitable solvent such as THF.
-
Catalyst Addition: A photoredox catalyst, for example, [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆, is added to the mixture.
-
Reaction Conditions: The mixture is irradiated with visible light at room temperature until the reaction is complete.
-
Workup and Purification: The solvent is removed under reduced pressure, and the resulting 1-bromo-1-fluoroalkane product is purified using column chromatography.
Spectroscopic Analysis
While experimental spectra for 1-bromo-1-fluoroethane are not widely published, its spectral characteristics can be predicted based on its structure.
-
¹H NMR Spectroscopy: The spectrum is expected to show two main signals:
-
A methyl group (-CH₃) signal, which would appear as a doublet of doublets due to coupling with both the adjacent proton (³JHH) and the fluorine atom (³JHF).
-
A methine proton (-CHBrF) signal, which would appear as a doublet of quartets due to coupling with the fluorine atom (²JHF) and the three protons of the methyl group (³JHH).
-
-
¹³C NMR Spectroscopy: Two signals are expected:
-
One for the methyl carbon , which will be split into a doublet by the geminal fluorine atom.
-
One for the methine carbon , which will show a large one-bond coupling to the directly attached fluorine atom (¹JCF).
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include:
Chemical Reactivity: A Case Study in Nucleophilic Substitution
1-Bromo-1-fluoroethane is an excellent substrate for studying nucleophilic substitution (SN2) reactions. A well-documented example is its reaction with sodium methoxide (B1231860).[9]
The SN2 Reaction with Sodium Methoxide
When (S)-1-bromo-1-fluoroethane reacts with sodium methoxide (NaOCH₃), the methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion.
Experimental Protocol Outline:
-
Reaction Setup: (S)-1-bromo-1-fluoroethane is dissolved in a suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF) to facilitate the SN2 mechanism.
-
Nucleophile Addition: Sodium methoxide is added to the solution. The reaction is typically run at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
-
Workup: Upon completion, the reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent.
-
Purification: The product, (S)-1-fluoro-1-methoxyethane, is purified by distillation or chromatography.
Key Mechanistic Points:
-
Leaving Group: Bromide is a much better leaving group than fluoride because the bromide ion is a weaker base and more stable. Therefore, the C-Br bond is selectively cleaved.[10]
-
Stereochemistry: The SN2 reaction proceeds with a backside attack, which leads to an inversion of the stereochemical configuration at the chiral center.[11] However, an interesting anomaly occurs in this specific reaction. While the absolute configuration in space inverts, the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile (-OCH₃) is different from the leaving group (-Br). Due to these priority rule changes, the product is also designated as (S). This is a crucial teaching point: inversion of configuration does not always lead to a change in the R/S descriptor .[9][12]
SN2 reaction of (S)-1-bromo-1-fluoroethane.
Safety and Handling
1-Bromo-1-fluoroethane is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | GHS Statement |
| Flammability | H225: Highly flammable liquid and vapor |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Hazard | H335: May cause respiratory irritation |
| Environmental Hazard | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid breathing vapors and contact with skin and eyes.
Conclusion
1-Bromo-1-fluoroethane is a versatile chiral building block with significant potential in organic synthesis. Its well-defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it a valuable tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. 1-Bromo-1-fluoroethane | C2H4BrF | CID 23510617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-bromo-1-fluoroethane | C2H4BrF | CID 98059961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane - Google Patents [patents.google.com]
- 5. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. scribd.com [scribd.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
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